molecular formula C5H6BrClN2 B1275160 1-(2-Bromoethyl)-4-chloro-1H-pyrazole CAS No. 1011801-59-4

1-(2-Bromoethyl)-4-chloro-1H-pyrazole

Cat. No. B1275160
CAS RN: 1011801-59-4
M. Wt: 209.47 g/mol
InChI Key: JWVGNGVIZSRTHN-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-chloro-1H-pyrazole is a halogenated pyrazole derivative, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, related halogenated pyrazoles and their derivatives have been synthesized and characterized, suggesting potential methodologies and properties that could be relevant to 1-(2-Bromoethyl)-4-chloro-1H-pyrazole.

Synthesis Analysis

The synthesis of halogenated pyrazoles typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides was achieved by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involved multiple steps starting from 2,3-dichloropyridine, proceeding through cyclization and bromination reactions . These methods could potentially be adapted for the synthesis of 1-(2-Bromoethyl)-4-chloro-1H-pyrazole by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated pyrazoles has been extensively studied using techniques such as X-ray diffraction. For example, the crystal structures of various 4-halogenated-1H-pyrazoles have been determined, revealing details about their molecular conformations and intermolecular interactions . These studies provide insights into the potential molecular structure of 1-(2-Bromoethyl)-4-chloro-1H-pyrazole, which may exhibit similar halogen bonding motifs and crystal packing arrangements.

Chemical Reactions Analysis

Halogenated pyrazoles can participate in a variety of chemical reactions due to the presence of reactive halogen atoms. The reactivity of these compounds can be influenced by the nature of the halogen substituents and the surrounding molecular framework. For instance, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives involved reactions with primary and secondary amines . Such reactivity patterns could be relevant when considering the chemical behavior of 1-(2-Bromoethyl)-4-chloro-1H-pyrazole in various synthetic and biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrazoles are determined by their molecular structures and the nature of their substituents. The crystal packing, hydrogen bonding, and π-interactions play significant roles in defining the solid-state properties of these compounds . Additionally, spectroscopic techniques such as NMR and IR spectroscopy provide valuable information about the electronic environment and functional groups present in these molecules . These analyses can be used to predict the properties of 1-(2-Bromoethyl)-4-chloro-1H-pyrazole, including its solubility, melting point, and reactivity.

Scientific Research Applications

Biological Activity

  • Bioactivity and Chemical Properties :
    • The bioactive potential of certain pyrazole derivatives has been a subject of investigation. For example, a specific compound was synthesized and its structure was detailed through various spectroscopic methods, revealing interesting biological activities against fungicides and viruses (Li et al., 2015). This highlights the chemical's potential in agricultural or pharmaceutical applications.

Material Science and Nanotechnology

  • Material Science and Nanotechnology Applications :
    • In the realm of material science, the focus has been on using pyrazole derivatives as precursors or components in complex chemical structures. Notably, studies have detailed the synthesis of pyrazole-stabilized dinuclear palladium(II) chalcogenolates, and these compounds have been employed as single-source precursors for the synthesis of palladium chalcogenide nanoparticles (Sharma et al., 2015). Additionally, pyrazolated thio/selenoethers have been synthesized and used to form complexes with palladium(II), which further exhibit potential in catalyzing Suzuki-Miyaura coupling reactions and as precursors for palladium-selenide nanoparticles (Sharma et al., 2013).

Mechanism of Action

The mechanism of action of “1-(2-Bromoethyl)-4-chloro-1H-pyrazole” is not known as it likely depends on its interactions with biological systems .

Future Directions

The future directions for the study of “1-(2-Bromoethyl)-4-chloro-1H-pyrazole” could include a detailed investigation of its synthesis, properties, and potential applications. Given its structural features, it might be interesting to explore its potential as a building block in the synthesis of pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

1-(2-bromoethyl)-4-chloropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVGNGVIZSRTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405680
Record name 1-(2-BROMOETHYL)-4-CHLORO-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1011801-59-4
Record name 1-(2-BROMOETHYL)-4-CHLORO-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethyl)-4-chloro-1H-pyrazole
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